molecular formula C21H16F2N4O3S B11040172 1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one

1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one

Cat. No.: B11040172
M. Wt: 442.4 g/mol
InChI Key: KWNRPEZFWKHVTI-UHFFFAOYSA-N
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Description

1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-YL}ethan-1-one (let’s call it Compound X for brevity) is a heterocyclic compound with a complex structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. These fused rings give Compound X its unique properties and make it an intriguing subject for research.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for the preparation of Compound X. One common method involves the reaction of a suitable precursor with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. For example, the reaction of Compound Y (a precursor) with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, catalyzed by piperidine, yields Compound X in moderate yield .

Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable routes to synthesize Compound X efficiently. These methods often involve optimization of reaction conditions, solvent choice, and purification steps.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Compound X has diverse pharmacological activities, making it an attractive candidate for drug design and development. Some notable applications include:

    Anticancer: Compound X exhibits potential as an anticancer agent.

    Antimicrobial: It shows activity against microbial pathogens.

    Analgesic and Anti-inflammatory: Compound X may have pain-relieving and anti-inflammatory effects.

    Antioxidant: It scavenges free radicals, protecting cells from oxidative damage.

    Enzyme Inhibitors: Compound X inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase.

    Antiviral: It may combat viral infections.

    Antitubercular: Compound X could be explored for tuberculosis treatment

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Compound X belongs to the family of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Other related compounds include:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

Each of these compounds has distinct features, but Compound X’s fusion of triazole and thiadiazine rings sets it apart.

Properties

Molecular Formula

C21H16F2N4O3S

Molecular Weight

442.4 g/mol

IUPAC Name

1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C21H16F2N4O3S/c1-12(28)18-17(14-8-10-16(11-9-14)30-20(22)23)26(13(2)29)27-19(24-25-21(27)31-18)15-6-4-3-5-7-15/h3-11,20H,1-2H3

InChI Key

KWNRPEZFWKHVTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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